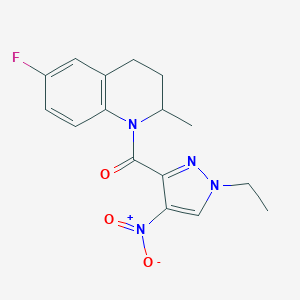![molecular formula C22H28N2O5S B452002 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide CAS No. 494830-45-4](/img/structure/B452002.png)
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor of TYK2 and JAK1, which are members of the Janus kinase (JAK) family of enzymes. These enzymes play a crucial role in the signaling pathways that regulate immune responses, making them an attractive target for the development of new therapies for autoimmune diseases and other inflammatory conditions.
作用機序
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves inhibition of the TYK2 and JAK1 enzymes, which are involved in the signaling pathways that regulate immune responses. By blocking these enzymes, 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects, including suppression of pro-inflammatory cytokine production, reduction of immune cell activation and infiltration, and modulation of T cell differentiation and function. These effects are thought to underlie the therapeutic potential of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide for various autoimmune and inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide for lab experiments is its high specificity for TYK2 and JAK1, which allows for more targeted inhibition of these enzymes compared to other JAK inhibitors. However, like other small molecule inhibitors, 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide may have limitations in terms of its bioavailability, toxicity, and off-target effects, which can affect its efficacy and safety in vivo.
将来の方向性
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide and related JAK inhibitors. These include:
1. Further preclinical and clinical studies to evaluate the efficacy and safety of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide for various autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
2. Investigation of the potential use of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide in combination with other immunomodulatory agents, such as biologics or other small molecule inhibitors, to achieve synergistic effects and improve disease outcomes.
3. Development of more selective and potent JAK inhibitors that can target specific JAK isoforms or signaling pathways, which may have advantages in terms of efficacy and safety compared to broad-spectrum inhibitors like 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide.
4. Investigation of the role of TYK2 and JAK1 in other disease processes, such as cancer, infectious diseases, and neuroinflammatory disorders, and the potential use of JAK inhibitors like 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide in these contexts.
In conclusion, 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a promising small molecule inhibitor of TYK2 and JAK1, with potential applications for the treatment of various autoimmune and inflammatory conditions. Further research is needed to fully understand its mechanism of action, efficacy, and safety, as well as its potential for combination therapy and use in other disease contexts.
合成法
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves several steps, starting with the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form the corresponding acetate ester. This ester is then reacted with 4-(morpholin-4-ylsulfonyl)aniline to form the desired amide product.
科学的研究の応用
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a treatment for various autoimmune and inflammatory conditions. For example, preclinical studies have shown that 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can effectively suppress the activity of TYK2 and JAK1, leading to a reduction in pro-inflammatory cytokine production and improved disease outcomes in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-22(2,3)17-4-8-19(9-5-17)29-16-21(25)23-18-6-10-20(11-7-18)30(26,27)24-12-14-28-15-13-24/h4-11H,12-16H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZPICNXKVWZSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-methoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B451921.png)

![2-methylphenyl 2-{3-[(4-methyl-1-piperidinyl)carbothioyl]-1H-indol-1-yl}ethyl ether](/img/structure/B451924.png)
![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B451925.png)

![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B451929.png)
![1-[(5-Bromo-2-thiophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B451932.png)
![4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B451933.png)
![5-[(4-Chlorophenoxy)methyl]-2-furoic acid](/img/structure/B451937.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B451938.png)
![1-{[6-Bromo-2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B451939.png)

![4-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxyphenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B451944.png)